(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

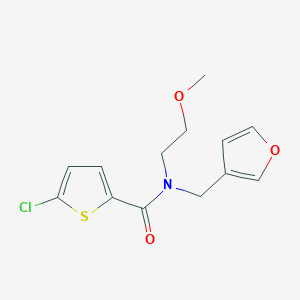

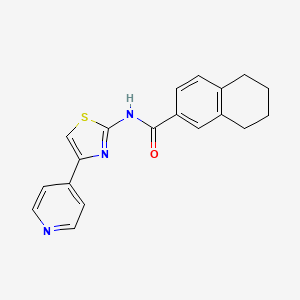

“(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride” is a compound consisting of an amino acid with a cyclohexyl group and a hydroxy group attached to the carbon chain, and it is in its hydrochloride form . The “2S” denotes the stereochemistry of the amino acid, indicating that it is in the L- or left-handed form, which is the form most commonly found in nature and used in biological systems.

Synthesis Analysis

While specific synthesis methods for this compound are not available, amino acids are typically synthesized through methods such as the Strecker synthesis or through enzymatic processes . The addition of the cyclohexyl and hydroxy groups would likely occur through additional reactions. The hydrochloride form could be achieved by reacting the final compound with hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom (the alpha carbon) bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom, and a side chain. The side chain in this case would be a -CH2-O-cyclohexyl group .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can form peptides and proteins through peptide bond formation, a reaction that occurs between the amino group of one amino acid and the carboxyl group of another . The hydrochloride form of the amino acid may influence its reactivity and solubility .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids are solid at room temperature, and their melting points, solubility, and other properties can vary widely .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid have been explored, highlighting the potential of these compounds in forming specific secondary structures. These structures are significant for understanding peptide behavior and designing peptide-based materials with tailored properties. The research demonstrates the formation of characteristic eight-membered hydrogen-bonded rings in the cyclopropane derivatives, contrasting with the ten-membered rings formed by cyclohexane derivatives. This structural variation emphasizes the role of the underlying chemical framework in determining peptide structure and function (Abele, Seiler, & Seebach, 1999).

Coordination Chemistry

The coordination behavior of 2-aminooxypropanoic acid and its derivatives with palladium(II) provides insights into the complexation and potential catalytic applications of these compounds. The ability to form chelates or coordinate through specific functional groups can influence the design of metal-based catalysts or therapeutic agents. This research underscores the versatility of (2S)-2-Amino-3-cyclohexyloxypropanoic acid derivatives in forming complexes with transition metals, which could be exploited in catalysis or material science (Warnke & Trojanowska, 1993).

Anticancer Activity

The exploration of S-glycosyl and S-alkyl derivatives of triazinone compounds for their anticancer activity highlights the potential therapeutic applications of (2S)-2-Amino-3-cyclohexyloxypropanoic acid derivatives. This research signifies the importance of chemical modification and functionalization in developing new anticancer agents, suggesting that derivatives of (2S)-2-Amino-3-cyclohexyloxypropanoic acid could serve as a basis for the synthesis of compounds with significant biological activities (Saad & Moustafa, 2011).

Molecular Structure and Symmetry

Studies on the molecular structure, symmetry, and conformation of 1-aminocyclohexane carboxylic acid hydrochloride contribute to the fundamental understanding of the stereochemistry and spatial arrangement of molecules. Such knowledge is crucial for the development of drugs, materials, and catalysts, as the properties of these compounds are often governed by their three-dimensional arrangement. The detailed structural analysis enables the prediction of reactivity and interaction with biological targets, facilitating the design of more effective molecules (Chacko, Srinivasan, & Zand, 1971).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-3-cyclohexyloxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c10-8(9(11)12)6-13-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJUJMOKRIYKCV-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2718130.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)

![1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2718137.png)

![4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2718140.png)

![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)

![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)